
JQ-1 carboxylic acid
概述
描述
JQ-1 carboxylic acid is a derivative of (+)-JQ-1, a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. These proteins include BRD2, BRD3, BRD4, and the testis-specific protein BRDT. This compound is primarily used in scientific research for its ability to inhibit BET bromodomains, making it a valuable tool in the study of gene regulation and epigenetics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of JQ-1 carboxylic acid involves several steps, starting from the precursor (+)-JQ-1. One common method includes the stereoselective alkylation of an N-protected aspartic acid derivative, followed by a series of reactions to introduce the carboxylic acid functional group. This method ensures high enantiomeric purity and avoids the need for chiral chromatography .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes the use of automated reactors and purification systems to ensure consistency and scalability .
化学反应分析
Types of Reactions
JQ-1 carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of alcohols to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of carboxylic acids to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic, alkaline, or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting carboxylic acids to acyl chlorides.
Major Products
Oxidation: Formation of carboxylic acids from primary alcohols.
Reduction: Formation of primary alcohols from carboxylic acids.
Substitution: Formation of acyl chlorides from carboxylic acids.
科学研究应用
Cancer Therapy
JQ-1 carboxylic acid is primarily utilized in cancer research due to its ability to inhibit BET bromodomain proteins. These proteins play a crucial role in regulating gene expression related to oncogenesis.
- Mechanism of Action : this compound downregulates PD-L1 expression on tumor cells, which is vital for immune evasion in cancers. By inhibiting this pathway, the compound enhances anti-tumor immunity .
- Case Study : In studies involving multiple myeloma and leukemia, JQ-1 has been shown to induce cell cycle arrest and promote apoptosis by inhibiting BRD4 function. This effect was observed across various cancer cell lines, indicating its potential as a therapeutic agent .
Development of PROTACs
This compound is instrumental in the development of PROTACs that target BET bromodomains for degradation:
- Application : PROTACs utilizing this compound have been designed to selectively degrade BRD4, a key player in various malignancies .
- Research Findings : The use of these PROTACs has demonstrated promising results in preclinical models, showcasing their efficacy in reducing tumor burden and improving survival rates .
Epigenetic Research
The compound's role extends into epigenetic research where it is used as a chemical probe to study protein-protein interactions mediated by bromodomains:
作用机制
JQ-1 carboxylic acid exerts its effects by inhibiting the BET family of bromodomain proteins. These proteins recognize acetylated lysine residues on histone tails, which is a key step in chromatin remodeling and gene transcription. By inhibiting BET bromodomains, this compound disrupts the interaction between BET proteins and acetylated histones, leading to changes in gene expression .
相似化合物的比较
Similar Compounds
(+)-JQ-1: The parent compound of JQ-1 carboxylic acid, also a potent BET bromodomain inhibitor.
®-(-)-JQ1: An enantiomer of (+)-JQ-1 with similar inhibitory properties.
ET-JQ1-OMe: A bumped thienodiazepine-based BET inhibitor with high selectivity for certain bromodomain mutants.
Uniqueness
This compound is unique due to its carboxylic acid functional group, which allows for conjugation reactions and the synthesis of PROTACs. This makes it a versatile tool in both basic research and therapeutic development .
生物活性
JQ-1 carboxylic acid is a derivative of the BET bromodomain inhibitor JQ1, which has gained attention for its potential applications in cancer therapy and other therapeutic areas. This compound functions primarily by inhibiting BET proteins, which are epigenetic regulators involved in various cellular processes, including gene expression and cell cycle regulation. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cancer cells, and potential therapeutic applications.
- Chemical Name : (6S)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid
- Molecular Weight : 400.88 g/mol
- CAS Number : 202592-23-2
- Purity : ≥98%
- Solubility : Soluble in DMSO (30 mg/mL at 25°C)
This compound operates through the inhibition of BET bromodomains, particularly BRD4. By binding to these domains, it disrupts the interaction between BET proteins and acetylated histones, leading to altered gene expression profiles. This mechanism has been linked to the downregulation of oncogenes such as c-Myc and PD-L1, which are critical for tumor growth and immune evasion.
Inhibition of Cancer Cell Growth
Numerous studies have demonstrated the efficacy of this compound in inhibiting the growth of various cancer cell lines:
In a study involving triple-negative breast cancer (TNBC), nanoparticles loaded with JQ-1 (N-JQ1) showed a significant decrease in cell viability, adhesion, and migration compared to controls. At a concentration of 0.05 µM, N-JQ1 reduced viability by approximately 50% in MDA-MB 231 cells .
Effects on Gene Expression
This compound has been shown to modulate gene expression significantly:
- c-Myc Downregulation : Critical for tumor proliferation; inhibition leads to reduced tumor growth.
- PD-L1 Expression : Downregulation enhances anti-tumor immunity by promoting T-cell activation against tumors .
Study on Triple-Negative Breast Cancer
A study investigated the effects of N-JQ1 on TNBC models both in vitro and in vivo. The results indicated that treatment with N-JQ1 significantly inhibited tumor growth while maintaining normal tissue morphology in vital organs such as the liver and kidneys .
Study on Mesenchymal Stem Cells
Another study assessed the impact of JQ-1 on mesenchymal stem cells (MSCs). It was found that JQ-1 induced G1 cell cycle arrest but did not lead to apoptosis or senescence, suggesting potential implications for regenerative therapies where MSCs play a crucial role .
属性
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)21-14(8-15(25)26)18-23-22-11(3)24(18)19/h4-7,14H,8H2,1-3H3,(H,25,26)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOSBOOJFIRCSO-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)O)C4=CC=C(C=C4)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)O)C4=CC=C(C=C4)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202592-23-2 | |
Record name | 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetraazatricyclo[8.3.0.0,2,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。